molecular formula C20H21NO3 B2947906 N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide CAS No. 2034457-74-2

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide

Cat. No.: B2947906
CAS No.: 2034457-74-2
M. Wt: 323.392
InChI Key: TUBIAFKESOZUCF-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a benzyloxyacetamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The propyl chain and benzyloxyacetamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide is unique due to its specific combination of a benzofuran moiety with a benzyloxyacetamide group, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(15-23-14-16-7-2-1-3-8-16)21-12-6-10-18-13-17-9-4-5-11-19(17)24-18/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIAFKESOZUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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